molecular formula C19H23N5O3S B2861097 1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-4-carboxamide CAS No. 851810-24-7

1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-4-carboxamide

Cat. No. B2861097
CAS RN: 851810-24-7
M. Wt: 401.49
InChI Key: XBHMKEQHEMRLIB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Detailed structural analysis would typically involve techniques such as X-ray crystallography .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the various functional groups present. For example, the hydroxy groups might be involved in hydrogen bonding, and the carboxamide group could participate in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like hydroxy and carboxamide might increase its solubility in polar solvents .

Scientific Research Applications

Antimicrobial and Antifungal Activities

Compounds derived from the 1,2,4-triazole scaffold, including those synthesized through modifications similar to the specified chemical, have been extensively studied for their antimicrobial properties. For instance, Bektaş et al. (2007) synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, demonstrating significant antimicrobial activities against various microorganisms Molecules, 15, 2427-2438. Similarly, Suresh et al. (2016) developed a new series of thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives, which exhibited good antimicrobial activity Arabian Journal of Chemistry, 9, 136-142.

Anti-Inflammatory and Analgesic Agents

Abu‐Hashem et al. (2020) investigated the synthesis of novel compounds derived from visnaginone and khellinone, demonstrating considerable anti-inflammatory and analgesic activities. This research underscores the potential of 1,2,4-triazole derivatives in developing new therapeutic agents Molecules, 25.

Antihypertensive Agents

Bayomi et al. (1999) prepared a series of 1,2,4-triazolol[1,5-alpha]pyrimidines, some of which showed promising antihypertensive activity. This highlights the versatility of 1,2,4-triazole-based compounds in addressing cardiovascular diseases Bollettino chimico farmaceutico, 138(5), 227-32.

Antioxidant Activity

Gilava et al. (2020) synthesized a series of triazolopyrimidines evaluating their antimicrobial and antioxidant activities. These compounds, including variants of the 1,2,4-triazole core, reinforce the potential for developing antioxidants RJC, 13, 2249-2255.

Mechanism of Action

Target of Action

The primary target of this compound is Topoisomerase 1 (Top1) . Top1 is an enzyme that controls the changes in DNA structure by catalyzing the breaking and rejoining of the DNA strand during the normal cell cycle.

Mode of Action

The compound interacts with Top1 and inhibits its activity . This interaction likely involves the formation of a complex between the compound and the enzyme, which prevents the normal breaking and rejoining of the DNA strands, thereby inhibiting DNA replication and transcription.

Biochemical Pathways

The inhibition of Top1 affects the DNA replication and transcription pathways. This can lead to the disruption of normal cell cycle progression and the induction of cell death, particularly in rapidly dividing cells such as cancer cells .

Result of Action

The compound’s inhibition of Top1 leads to the disruption of DNA replication and transcription, which can induce cell death in rapidly dividing cells . This makes it a potential candidate for the development of anticancer drugs.

properties

IUPAC Name

1-[(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-methoxyphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3S/c1-11-21-19-24(22-11)18(26)16(28-19)15(12-3-5-14(27-2)6-4-12)23-9-7-13(8-10-23)17(20)25/h3-6,13,15,26H,7-10H2,1-2H3,(H2,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBHMKEQHEMRLIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OC)N4CCC(CC4)C(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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